Product packaging for 2-Iodobenzoyl isocyanate(Cat. No.:CAS No. 64628-78-0)

2-Iodobenzoyl isocyanate

Cat. No.: B14491954
CAS No.: 64628-78-0
M. Wt: 273.03 g/mol
InChI Key: BNCPQMUBJJUOHP-UHFFFAOYSA-N
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Description

Contextualization of Isocyanates as Reactive Intermediates in Fine Chemical Synthesis

Isocyanates are a class of organic compounds containing the functional group R−N=C=O. wikipedia.org They have been recognized as highly valuable and versatile intermediates in organic synthesis since their discovery in 1848. nih.gov Their utility spans a wide range of chemical applications, from the production of polymers to the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. nih.govrsc.org The high reactivity of the isocyanate group is central to its role in industrial processes and laboratory-scale synthesis. nih.gov

Isocyanates are electrophiles, meaning they are reactive towards nucleophiles such as alcohols, amines, and water. wikipedia.org This reactivity allows for the formation of a variety of important chemical linkages. For instance, the reaction of an isocyanate with an alcohol yields a urethane (B1682113), a foundational reaction in the production of polyurethanes. wikipedia.orgwiley.com Similarly, their reaction with amines produces ureas. wikipedia.org The versatility of isocyanates is further demonstrated by their participation in multicomponent reactions (MCRs), where they act as key building blocks for the efficient synthesis of complex molecules. rsc.org

The synthesis of isocyanates can be achieved through several methods, including the Curtius, Hofmann, Lossen, and Schmidt rearrangements, which all involve an isocyanate intermediate. rsc.org A common industrial method is the phosgenation of amines. rsc.orgscholaris.ca However, due to the hazardous nature of phosgene (B1210022), alternative and milder methods have been developed, such as those utilizing oxalyl chloride or the Staudinger-Aza Wittig (SAW) sequence. rsc.orgorgsyn.org The in situ generation of isocyanates, where the reactive intermediate is formed and consumed within the same reaction mixture, offers precise control over their reactivity and is a key strategy in modern synthetic chemistry. nih.govrsc.org

Strategic Importance of Aryl Isocyanates in Organic Transformations

Aryl isocyanates, which feature the isocyanate group attached to an aromatic ring, are particularly significant intermediates in organic synthesis. rsc.org They serve as electrophilic reagents that readily react with a wide range of nucleophiles to form various products, including amides and sulfonyl ureas. rsc.orgrsc.org The electronic properties of the aryl group can influence the reactivity of the isocyanate. For example, aryl sulfonyl isocyanates are more reactive than other types of isocyanates due to the strong electron-withdrawing nature of the sulfonyl group, allowing them to react efficiently even with weak nucleophiles. rsc.org

The strategic importance of aryl isocyanates is evident in their application in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. chinesechemsoc.orgresearchgate.net Cycloaddition reactions involving aryl isocyanates are a widely explored method for constructing these N-heterocycles. chinesechemsoc.org Furthermore, aryl isocyanates are key components in the synthesis of various polymers, most notably polyurethanes, where diisocyanates react with polyols to form the polymer backbone. michigan.gov

The table below illustrates the reactivity of aryl isocyanates with different nucleophiles and the resulting products.

NucleophileProduct
AlcoholsUrethanes
AminesUreas
WaterCarbamates (unstable, decompose to amines)
Carboxylic AcidsAmides (after decarboxylation)

This table demonstrates the versatility of aryl isocyanates in forming various functional groups.

Positioning of 2-Iodobenzoyl Isocyanate within Advanced Synthetic Reagents

This compound is a specialized aryl isocyanate that holds a strategic position among advanced synthetic reagents. Its structure, which incorporates both a reactive isocyanate group and an iodine atom on the benzene (B151609) ring, provides unique opportunities for complex molecule synthesis. The iodine atom can serve as a handle for further functionalization, for example, through cross-coupling reactions, which significantly expands the synthetic utility of this reagent.

The precursor to this compound, 2-iodobenzoyl chloride, is a known reagent used in the palladium-catalyzed synthesis of isoindolin-1-ones and in the preparation of cyclic derivatives of pentavalent iodine. sigmaaldrich.comchemicalbook.com The conversion of the corresponding acyl azide, derived from 2-iodobenzoyl chloride, via a Curtius rearrangement would yield this compound. This is a common laboratory-scale method for preparing isocyanates. rsc.org

The presence of the iodine atom ortho to the benzoyl isocyanate group can influence the reactivity of the isocyanate and provides a site for subsequent chemical modifications. This dual functionality makes this compound a valuable building block for creating complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other fine chemicals where a subsequent diversification step is desired.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4INO2 B14491954 2-Iodobenzoyl isocyanate CAS No. 64628-78-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64628-78-0

Molecular Formula

C8H4INO2

Molecular Weight

273.03 g/mol

IUPAC Name

2-iodobenzoyl isocyanate

InChI

InChI=1S/C8H4INO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H

InChI Key

BNCPQMUBJJUOHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=O)I

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Iodobenzoyl Isocyanate

General Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly reactive functional group in organic chemistry, characterized by the electrophilic nature of its central carbon atom. semanticscholar.org This reactivity is driven by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which create a partial positive charge on the carbon. semanticscholar.org This electronic arrangement makes isocyanates susceptible to attack by a wide range of nucleophiles and participants in various cycloaddition reactions. wikipedia.orgyoutube.com

Isocyanates readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms. doxuchem.com The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom. rsc.org

The reactivity of nucleophiles towards isocyanates generally follows this order: primary amines > primary alcohols > secondary amines. researchgate.net

Reaction with Alcohols: The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (or carbamate). wikipedia.orgkuleuven.be This reaction is fundamental to the production of polyurethanes, where diisocyanates react with polyols. wikipedia.org

ROH + R'NCO → ROC(O)N(H)R' wikipedia.org

Reaction with Amines: Primary or secondary amines react with isocyanates to form substituted ureas. wikipedia.org This reaction is typically very fast. The subsequent addition of another isocyanate molecule to the newly formed urea (B33335) can produce a biuret. wikipedia.org

R₂NH + R'NCO → R₂NC(O)N(H)R' wikipedia.org

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.orgdoxuchem.com The newly formed amine can then react with another isocyanate molecule to form a urea. This reaction is famously used in the production of polyurethane foams, where the CO₂ acts as a blowing agent. wikipedia.org

RNCO + H₂O → [RNHCOOH] → RNH₂ + CO₂ wikipedia.org

Reaction with Thiols: The reaction of isocyanates with thiols (mercaptans) produces thiocarbamates. This reaction is often catalyzed by bases like triethylamine. researchgate.net

The table below summarizes the products of common nucleophilic addition reactions with isocyanates.

NucleophileReagent ClassProduct
R-OHAlcoholUrethane
R-NH₂Primary AmineSubstituted Urea
H₂OWaterAmine + CO₂
R-SHThiolThiocarbamate

Isocyanates can also participate in cycloaddition reactions, acting as dienophiles or reacting with various dipoles. These reactions are valuable for the synthesis of heterocyclic compounds.

Diels-Alder Reactions: Isocyanates can function as dienophiles in [4+2] cycloaddition reactions with dienes, although this is less common than with other dienophiles. wikipedia.org

[3+2] Cycloadditions: Isocyanates react with 1,3-dipoles, such as nitrones or aza-oxyallyl cations, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.nettandfonline.com For example, the reaction with nitrones can produce 1,2,4-oxadiazolidin-5-ones. tandfonline.com

[4+1] Cycloadditions: Isocyanide-based [4+1] cycloadditions with heterodienes like vinyl isocyanates have been developed to synthesize various five-membered heterocycles. rsc.orgwikipedia.org

Trimerization: In the presence of certain catalysts, isocyanates can react with themselves to form a stable trimer, a six-membered ring known as an isocyanurate. This is particularly common with aliphatic diisocyanates. wikipedia.org

Mechanistic Studies of 2-Iodobenzoyl Isocyanate Transformations

The reactivity of this compound is a subject of significant interest in organic synthesis, largely due to its capacity to serve as a precursor for a variety of heterocyclic compounds. Mechanistic studies have been pivotal in understanding the intricate pathways through which this molecule undergoes transformations, with a particular focus on the influence of the ortho-iodine substituent.

Elucidation of Reaction Pathways and Intermediate Formation

The transformations of this compound are characterized by a series of complex and often competing reaction pathways, leading to a diverse array of products. The initial step in many of these reactions involves the nucleophilic attack on the highly electrophilic carbonyl carbon of the isocyanate group.

In the presence of amines, the primary reaction is the formation of a urea derivative. This intermediate, however, is often transient and can undergo subsequent intramolecular reactions, particularly when catalyzed. The reaction between an isocyanate and an amine proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate, which then collapses to the final urea product.

When this compound reacts with nucleophiles that can participate in cyclization reactions, such as ortho-substituted anilines, the initially formed adduct can undergo intramolecular cyclization. For instance, the reaction with an ortho-alkynyl aniline (B41778) can lead to the formation of quinazoline (B50416) or benzoxazine (B1645224) derivatives. The reaction pathway is believed to proceed through an in situ generated alkynyl urea/thiourea intermediate which then undergoes a 6-exo-dig annulation. researchgate.net

In some transformations, the isocyanate itself can be an intermediate. For example, in certain multicomponent reactions, a rearrangement can lead to a reactive isocyanate intermediate which then participates in further cyclization steps to form heterocyclic structures like hydantoins. nih.gov The formation of allophanates has also been identified as a potential intermediate pathway, especially in reactions with an excess of isocyanate. nih.gov

ReactantIntermediateProductReaction Type
AmineTetrahedral Intermediate, Urea DerivativeSubstituted UreaNucleophilic Addition
ortho-Alkynyl anilineAlkynyl UreaQuinazoline/BenzoxazineAddition-Cyclization
-AllophanateUrethaneSelf-condensation

Role of the Ortho-Iodine Moiety in Directing Reactivity and Cyclization

The presence of the iodine atom at the ortho position of the benzoyl isocyanate ring plays a crucial and multifaceted role in directing the course of its reactions. This substituent exerts its influence through a combination of steric and electronic effects, as well as its ability to act as a leaving group or participate in halogen bonding.

The ortho-iodine atom can facilitate cyclization reactions by acting as a leaving group in palladium-catalyzed processes. For instance, in the presence of a palladium(0) catalyst, oxidative addition of the C-I bond can occur, forming an arylpalladium(II) intermediate. This intermediate can then undergo migratory insertion of a coordinated species, such as an alkyne or an isocyanide, followed by reductive elimination to afford the cyclized product. This strategy is fundamental to many cross-coupling reactions. nih.govicmpp.ro

Furthermore, the iodine atom can act as an electrophilic center, promoting halocyclization reactions. Molecular iodine is known to be an effective electrophile that can activate a pi system, such as an alkyne, for intramolecular nucleophilic attack. nih.gov In the context of this compound derivatives, while the iodine is already part of the molecule, its electrophilic nature can still influence the reactivity of nearby functional groups. Iodine-mediated cyclization often proceeds under mild conditions and can lead to the formation of various iodine-functionalized heterocycles. researchgate.net

The steric bulk of the iodine atom can also influence the conformation of reaction intermediates, thereby directing the stereochemical outcome of cyclization reactions. This steric hindrance can favor certain transition states over others, leading to high regioselectivity in the formation of heterocyclic rings.

Investigations of Catalytic Cycles

The transformations of this compound and its derivatives are often mediated by transition metal catalysts, with palladium-based systems being the most extensively studied. The catalytic cycles for these reactions typically involve a sequence of fundamental organometallic steps.

A general catalytic cycle for palladium-catalyzed reactions of this compound derivatives often begins with the oxidative addition of the aryl-iodide bond to a low-valent palladium(0) complex. This step forms a square planar arylpalladium(II) intermediate. nih.govicmpp.ro

Following oxidative addition, the cycle can proceed via several pathways depending on the other reactants present. In reactions involving isocyanide insertion, the isocyanide coordinates to the palladium center and then undergoes 1,1-migratory insertion into the aryl-palladium bond to form an imidoyl palladium complex. nih.gov

The subsequent step often involves ligand exchange or transmetalation if an organometallic reagent is used. Finally, reductive elimination occurs, leading to the formation of the C-C or C-N bond of the cyclized product and regeneration of the active palladium(0) catalyst, thus closing the catalytic cycle. nih.govicmpp.ro

In some cases, the reaction may proceed through a Heck-type mechanism , where an alkene inserts into the aryl-palladium bond, followed by β-hydride elimination. icmpp.ro The specific ligand environment around the palladium center is crucial in determining the efficiency and selectivity of these catalytic cycles.

Iodine(III) species have also been explored as catalysts in oxidative cyclization reactions of related ortho-substituted anilines, suggesting the potential for similar catalytic cycles involving hypervalent iodine with this compound derivatives. nih.gov

Catalytic StepDescription
Oxidative AdditionThe aryl-iodide bond adds to a Pd(0) center to form a Pd(II) complex.
Migratory InsertionA coordinated molecule (e.g., isocyanide, alkene) inserts into the aryl-palladium bond.
Ligand ExchangeA ligand on the palladium complex is replaced by another reactant molecule.
TransmetalationAn organic group is transferred from another metal to the palladium center.
Reductive EliminationTwo ligands on the palladium center couple, forming a new bond and regenerating the Pd(0) catalyst.

Advanced Applications of 2 Iodobenzoyl Isocyanate in Complex Molecule Synthesis

Construction of Polycyclic and Fused Heteroaromatic Systems

The unique arrangement of the isocyanate and iodo functionalities in 2-iodobenzoyl isocyanate makes it an ideal precursor for the synthesis of polycyclic and fused heteroaromatic systems. The general strategy involves an initial reaction of the isocyanate group with a suitable nucleophile to form an intermediate, which then undergoes a subsequent intramolecular cyclization reaction involving the iodo group. This tandem approach allows for the efficient construction of complex ring systems in a controlled manner.

One prominent application is in the synthesis of quinazolinone derivatives. The reaction of this compound with an amine, for instance, would yield an N-(2-iodobenzoyl)urea derivative. This intermediate can then undergo an intramolecular cyclization, such as a copper- or palladium-catalyzed C-N bond formation, to construct the fused pyrimidine (B1678525) ring of the quinazolinone core. The versatility of this approach lies in the ability to introduce various substituents on the amine component, leading to a diverse range of quinazolinone analogs.

Furthermore, palladium-catalyzed cascade reactions represent a powerful strategy for the synthesis of complex polycyclic systems from o-iodobenzoyl derivatives. researchgate.net For example, an intermolecular carbopalladation-annulation cascade involving a 2-iodobenzoyl-containing substrate and an alkyne can lead to the formation of polycyclic fused nitrogen-containing heterocycles. researchgate.net The isocyanate functionality of this compound can be used to first build a precursor that, under palladium catalysis, undergoes a tandem cyclization, incorporating additional rings onto the initial scaffold.

The table below illustrates representative examples of polycyclic and fused heteroaromatic systems that can be synthesized using strategies involving ortho-iodo-functionalized benzoyl precursors.

Starting Material AnalogueReaction PartnerResulting Heterocyclic Core
2-Iodobenzoyl derivativeAmineQuinazolinone
2-Iodobenzoyl derivativeAnthranilic AcidDibenzodiazepinone
2-Iodobenzoyl derivativeo-PhenylenediamineBenzodiazepine

This table presents potential synthetic routes based on the known reactivity of the functional groups.

Multicomponent Reactions (MCRs) for Enhanced Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to generate molecular diversity. nih.gov this compound is a valuable component in MCRs, such as the Ugi and Passerini reactions, where its bifunctional nature allows for post-MCR modifications. nih.govmdpi.com

In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. nih.gov While this compound itself is not an isocyanide, its precursor, 2-iodobenzoic acid, can be utilized. More directly, related isocyanates can participate in Ugi-type reactions. The true power of using a 2-iodobenzoyl moiety in MCRs lies in the subsequent functionalization of the product. The Ugi adduct, containing the 2-iodophenyl group, can be subjected to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the iodo position, dramatically increasing the molecular diversity of the final products. This Ugi-post-modification strategy is a powerful tool for creating libraries of complex molecules for drug discovery and other applications. frontiersin.org

Similarly, in the Passerini three-component reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, the use of a 2-iodobenzoyl precursor can lead to α-acyloxy amides bearing the versatile iodo-handle for further diversification.

The following table outlines the potential for diversification of MCR products derived from 2-iodobenzoyl precursors.

MCR TypeInitial ProductPost-MCR ModificationDiversified Product
Ugi-4CRα-Acylamino amide with 2-iodophenyl groupSuzuki CouplingArylated Ugi Adduct
Ugi-4CRα-Acylamino amide with 2-iodophenyl groupSonogashira CouplingAlkynylated Ugi Adduct
Ugi-4CRα-Acylamino amide with 2-iodophenyl groupHeck CouplingAlkenylated Ugi Adduct
Ugi-4CRα-Acylamino amide with 2-iodophenyl groupBuchwald-Hartwig AminationAminated Ugi Adduct

This table illustrates the synthetic utility of the iodo-group for post-MCR diversification.

Strategic Use in Diversification and Scaffold Decoration

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, often for screening in drug discovery programs. rsc.org this compound is an excellent building block for DOS due to its orthogonal reactivity. The isocyanate group can be used to anchor the molecule to a solid support or to participate in the initial scaffold-building reaction. The aryl iodide then serves as a key site for diversification, allowing for the introduction of a wide array of chemical functionalities in the later stages of the synthesis. rsc.org

This late-stage functionalization approach is highly advantageous as it allows for the rapid generation of a library of analogs from a common intermediate. For example, a core scaffold can be synthesized on a large scale, and then divided into smaller portions, each of which can be subjected to a different palladium-catalyzed cross-coupling reaction at the iodo position. This strategy is highly efficient for exploring the structure-activity relationship (SAR) of a particular scaffold.

The ability to perform a variety of C-C and C-heteroatom bond-forming reactions at the iodo position provides access to a vast chemical space. This includes the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, each of which can significantly alter the biological and physicochemical properties of the parent molecule.

Development of Novel Reagents and Intermediates via Isocyanate Functionality

The high reactivity of the isocyanate group in this compound can be harnessed to create a variety of novel reagents and synthetic intermediates. nih.gov Reaction of the isocyanate with different nucleophiles leads to a range of stable, yet functionalized, molecules that can be used in subsequent synthetic transformations.

For example, reaction with an alcohol yields a carbamate (B1207046), while reaction with an amine produces a urea (B33335). These reactions are typically high-yielding and proceed under mild conditions. The resulting N-(2-iodobenzoyl)carbamates and -ureas are valuable intermediates themselves. The presence of the iodo group allows for their use in further cross-coupling reactions, effectively making them bifunctional linkers for the assembly of more complex molecules.

Furthermore, the isocyanate can react with other functional groups to generate unique heterocyclic precursors. For instance, reaction with a hydrazide could lead to a semicarbazide, which could then be cyclized to form various five- or six-membered heterocycles. The iodo-substituent remains available for further elaboration, adding another layer of synthetic versatility. The development of such novel intermediates from this compound expands the toolbox of synthetic chemists for the construction of diverse and complex molecular targets.

The following table lists some of the key intermediates that can be derived from this compound.

ReactantIntermediate FormedPotential Subsequent Reactions
AlcoholN-(2-Iodobenzoyl)carbamateSuzuki, Heck, Sonogashira, Buchwald-Hartwig
AmineN-(2-Iodobenzoyl)ureaSuzuki, Heck, Sonogashira, Buchwald-Hartwig
HydrazineN-(2-Iodobenzoyl)semicarbazideIntramolecular cyclization, Cross-coupling
Amino AcidN-(2-Iodobenzoyl)amino acid derivativePeptide synthesis, Cross-coupling

This table highlights the creation of versatile intermediates through reactions at the isocyanate functionality.

Computational and Spectroscopic Approaches in 2 Iodobenzoyl Isocyanate Research

Theoretical Predictions of Reactivity and Selectivity in Novel TransformationsNo publications containing theoretical predictions of the reactivity and selectivity of 2-iodobenzoyl isocyanate in novel transformations could be located.

A table of compound names mentioned in the article cannot be generated as no article content could be produced.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for 2-Iodobenzoyl Isocyanate Conversions

The reactivity of this compound and its precursors is significantly influenced and controlled by catalytic systems. Research is increasingly directed towards discovering and optimizing catalysts that can enhance selectivity, improve yields, and enable new transformations. Transition-metal catalysis, particularly with copper, has been prominent in reactions involving the iodo-aromatic moiety.

Recent studies have demonstrated the efficacy of copper(I) and copper(II) catalysts in facilitating transformations of related 2-iodoaryl precursors. For instance, copper(I) iodide (CuI), often paired with ligands like 1,10-phenanthroline, has been successfully used in tandem reactions. researchgate.net Similarly, copper(II) chloride dihydrate (CuCl₂·H₂O) has proven effective as a catalyst in aqueous media, highlighting a move towards more environmentally benign systems. researchgate.net These systems are adept at mediating C-S and C-N bond formations, which are crucial steps in many cyclization reactions starting from 2-iodoaryl compounds. researchgate.net

Beyond copper, palladium-based catalysts are also utilized, especially in tandem reactions that combine cross-coupling with cyclization. researchgate.net The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst recovery and reuse, aligning with sustainable chemistry goals. researchgate.net

The general catalysis of isocyanate reactions also provides insight into future directions. Anionic catalysts, such as acetate (B1210297) anions, are known to catalyze the formation of isocyanurates from aromatic isocyanates through a nucleophilic anionic mechanism. nih.gov The choice of catalyst is crucial as it can direct the reaction pathway. For example, catalysts like tin carboxylates and tertiary amines tend to favor carbamate (B1207046) formation, whereas others, including amidines and alkoxide anions, predominantly yield isocyanurates. rsc.org Future research will likely focus on developing bifunctional or multicomponent catalytic systems that can orchestrate sequential transformations at both the iodo and isocyanate functionalities with high chemo- and regioselectivity.

Table 1: Catalytic Systems for Conversions of 2-Iodoaryl Precursors

Catalyst System Ligand/Base Solvent Reaction Type Product Class Ref
CuI 1,10-phenanthroline [bmim][PF6] (ionic liquid) Tandem C-S Coupling/Cyclization 2-Iminobenzo-1,3-oxathioles researchgate.net
CuCl₂·H₂O - Water Tandem C-S Coupling/Cyclization 2-Iminobenzo-1,3-oxathioles researchgate.net
Pd/C, CuI Et₃N Toluene Tandem Sonogashira/Schmidt Reaction Isoquinolones researchgate.net

Exploration of New Cascade and Tandem Reactions Utilizing the Iodobenzoyl Isocyanate Scaffold

The dual reactivity of the this compound scaffold is ideal for designing cascade (or tandem) reactions, where multiple bonds are formed in a single operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of complex heterocyclic structures.

Copper-catalyzed cascade reactions have been a major focus. One notable example involves the reaction of 2-iodophenols with isothiocyanates, catalyzed by copper, to synthesize 2-iminobenzo-1,3-oxathioles. researchgate.net This process proceeds through a tandem sequence of C-S cross-coupling followed by an intramolecular cyclization. Similarly, researchers have developed copper-catalyzed methods for synthesizing quinolones through a cascade involving amide coupling of an ortho-haloaryl compound followed by an intramolecular aldol (B89426) condensation. scholaris.ca

Another innovative strategy involves the use of masked isocyanate precursors which participate in one-pot or cascade sequences. lookchem.com For example, a sequence featuring a base-catalyzed substitution of 2-iodobenzylamines onto an in situ generated O-isocyanate, followed by a copper-catalyzed cyclization, yields complex hydroxylamine-containing heterocycles like 3,4-dihydroquinazolin-2(1H)-ones. lookchem.com

Palladium and copper co-catalytic systems have enabled the one-pot synthesis of isoquinolones from 2-iodobenzoyl azide, a close precursor to the isocyanate. researchgate.net This reaction proceeds via a tandem Sonogashira coupling and an intramolecular acetylenic Schmidt reaction, demonstrating a powerful method for constructing fused N-heterocyclic rings. researchgate.net The exploration of such cascade processes allows for the synthesis of diverse heterocyclic systems from a common starting material, which is a key principle in diversity-oriented synthesis. nih.gov

Table 2: Examples of Cascade/Tandem Reactions

Precursor Reagent(s) Catalyst Reaction Sequence Product Ref
2-Iodophenol Isothiocyanate CuI / 1,10-phenanthroline C-S Coupling / Cyclization 2-Iminobenzo-1,3-oxathiole researchgate.net
2-Iodobenzoyl azide Terminal Alkyne Pd/C, CuI Sonogashira Coupling / Schmidt Reaction Isoquinolone researchgate.net
O-phenyl carbazate 2-Iodobenzylamine DBU, Copper Catalyst Substitution / Cyclization 3,4-Dihydroquinazolin-2(1H)-one lookchem.com

Integration with Sustainable Chemical Methodologies and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. researchgate.net For this compound and related compounds, this involves developing safer synthetic routes, reducing waste, and using more environmentally friendly reaction conditions.

A primary goal in isocyanate synthesis is the avoidance of highly toxic phosgene (B1210022) and its derivatives. rsc.orgwindows.net Research into non-phosgene routes, such as the Staudinger–aza-Wittig reaction between iminophosphoranes and carbon dioxide, offers a safer alternative for generating isocyanates. beilstein-journals.org Although these methods are still being optimized, they represent a significant step towards a more sustainable industrial process. windows.netbeilstein-journals.org

The application of green chemistry principles is also evident in the reaction conditions employed for transformations of the 2-iodobenzoyl scaffold. Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields and reduced side products under solvent-free or reduced-solvent conditions. beilstein-journals.org The use of water or ionic liquids as alternative solvents to volatile organic compounds (VOCs) is another key area of development. researchgate.netsigmaaldrich.com For example, the copper-catalyzed synthesis of 2-iminobenzo-1,3-oxathioles can be performed efficiently in water, which simplifies product separation, often via simple filtration. researchgate.net

Q & A

Q. Basic

  • IR spectroscopy : The isocyanate (-NCO) group exhibits a strong absorption band at ~2250–2270 cm⁻¹.
  • NMR : ¹³C NMR shows distinct signals for the carbonyl (C=O, ~160–170 ppm) and isocyanate (-NCO, ~120–130 ppm).
  • X-ray crystallography : Crystal structures (e.g., CCDC 2236467) reveal bond angles and intermolecular interactions, such as iodine-mediated halogen bonding, which influence reactivity .

How do indirect GC methods compare to titration for quantifying isocyanate content in this compound?

Q. Advanced

  • Indirect GC : Reacts isocyanates with n-dibutylamine (n-DBA), followed by quantification of unreacted n-DBA. Advantages include:
    • Higher precision (RSD <2%) due to internal standardization.
    • Minimal sample requirement (~1 mg).
    • Applicability to non-volatile or thermally labile isocyanates .
  • Titration : Less precise due to subjective endpoint determination and larger sample requirements (~50 mg). Indirect GC is preferred for complex matrices or low-concentration samples .

What computational approaches are used to model the reactivity of this compound in nucleophilic reactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electrophilicity indices to predict reactivity toward amines or alcohols. The iodine substituent’s electron-withdrawing effect increases the electrophilicity of the -NCO group.
  • Molecular docking : Explores interactions with biomolecules (e.g., enzyme active sites) for drug design applications.
  • Solvent effects : Continuum solvation models (e.g., COSMO-RS) simulate reaction kinetics in polar aprotic solvents .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
  • Storage : Keep in sealed, moisture-free containers under inert gas (N₂/Ar).
  • Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent hydrolysis to toxic amines .

How does the electron-withdrawing iodine substituent influence the reactivity of this compound in cycloaddition reactions?

Advanced
The iodine atom:

  • Activates the isocyanate group : Enhances electrophilicity, accelerating [2+2] or [4+1] cycloadditions with alkenes or nitriles.
  • Directs regioselectivity : Steric bulk at the ortho position favors nucleophilic attack at the para position of the benzene ring.
  • Enables catalytic applications : Iodine participates in halogen bonding, facilitating asymmetric catalysis in chiral environments .

What are the key challenges in purifying this compound, and what methods are effective?

Q. Basic

  • Challenges : Hydrolysis sensitivity and low thermal stability.
  • Purification methods :
    • Crystallization : Use hexane/ethyl acetate mixtures at -20°C.
    • Flash chromatography : Employ silica gel with anhydrous toluene as eluent.
    • Distillation : Avoid due to decomposition risks; vacuum distillation may be feasible below 100°C .

How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Q. Advanced

  • Data triangulation : Cross-validate yields using multiple analytical methods (e.g., GC, HPLC, NMR).
  • Replicate conditions : Ensure identical reagent purity, solvent dryness, and reaction time/temperature.
  • Statistical analysis : Apply ANOVA to assess variability across experimental batches. Discrepancies often arise from trace moisture or oxygen .

What strategies optimize the stability of this compound in solution for long-term studies?

Q. Advanced

  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with molecular sieves (4Å).
  • Additives : Stabilize with 0.1% w/v triethylamine to scavenge HCl byproducts.
  • Storage : Freeze solutions at -80°C in amber vials under N₂; monitor degradation via periodic FTIR .

How do steric effects from the ortho-iodine substituent impact the kinetic vs. thermodynamic control in this compound reactions?

Q. Advanced

  • Kinetic control : Favors less sterically hindered products (e.g., linear adducts with small nucleophiles like methanol).
  • Thermodynamic control : At elevated temperatures, bulkier nucleophiles (e.g., tert-butanol) form more stable branched products due to iodine’s steric guidance. Computational modeling (DFT) predicts transition state geometries to guide synthetic design .

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